molecular formula C22H22O10 B12374195 Oroxylin 7-O-glucoside

Oroxylin 7-O-glucoside

Cat. No.: B12374195
M. Wt: 446.4 g/mol
InChI Key: RQZJKRNQAPBBAP-IWLDQSELSA-N
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Description

Chemical Identity and Structural Characterization of Oroxylin A-7-O-glucoside

Systematic Nomenclature and IUPAC Classification

Oroxylin A-7-O-glucoside is systematically named 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one . Its IUPAC classification reflects the fusion of a flavonoid aglycone (oroxylin A) with a β-D-glucopyranosyl moiety at the 7-hydroxy position. The molecular formula is C$${22}$$H$${22}$$O$$_{10}$$ , with a molecular weight of 446.4 g/mol .

Property Value
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one
Molecular Formula C$${22}$$H$${22}$$O$$_{10}$$
Molecular Weight 446.4 g/mol

Molecular Architecture: Flavonoid-Glucuronide Conjugation Patterns

The compound comprises a flavone backbone (oroxylin A) conjugated to a glucose unit via a β-glycosidic bond at the 7-hydroxyl position. The aglycone, oroxylin A, features a 5-hydroxy-6-methoxy substitution pattern on the A-ring and a phenyl group at the C-2 position of the B-ring. The glucoside moiety adopts a pyranose conformation, with the glycosidic linkage confirmed as β-anomeric via nuclear magnetic resonance (NMR) spectroscopy.

Key structural features include:

  • Flavonoid core : A 15-carbon skeleton (C6-C3-C6) with a chromen-4-one system.
  • Glucose unit : Attached via C-7 oxygen, contributing to the compound’s hydrophilicity.
  • Substituents : Methoxy (-OCH$$_3$$) at C-6 and hydroxyl (-OH) at C-5, critical for hydrogen-bonding interactions.

Spectroscopic Profiling (NMR, MS, IR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR data confirm the structure:

  • ¹H-NMR (DMSO-d$$6$$) :
    • Anomeric proton of glucose: δ 4.98 (d, J = 7.2 Hz, H-1'').
    • Aromatic protons: δ 6.82 (s, H-3), 7.48–7.72 (m, H-2', H-3', H-4', H-5', H-6').
    • Methoxy group: δ 3.89 (s, -OCH$$3$$).
  • ¹³C-NMR (DMSO-d$$_6$$) :
    • Carbonyl (C-4): δ 182.1.
    • Glucose carbons: δ 105.3 (C-1''), 75.8 (C-5''), 78.2 (C-3'').
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) reveals:

  • [M + Na]$$^+$$ : m/z 469.1 (calc. 469.1 for C$${22}$$H$${22}$$O$$_{10}$$Na).
  • Fragmentation : Loss of glucose (162 amu) yields the aglycone ion at m/z 307.
Infrared (IR) Spectroscopy

IR absorption bands (cm⁻¹):

  • O-H stretch : 3400–3200 (hydroxyl groups).
  • C=O stretch : 1655 (chromen-4-one carbonyl).
  • C-O-C stretch : 1070 (glycosidic linkage).

Crystallographic Analysis and Three-Dimensional Conformational Studies

Experimental X-ray crystallographic data for Oroxylin A-7-O-glucoside remain unreported. However, computational models predict a planar flavonoid core with the glucose unit adopting a $$ ^4C_1 $$ chair conformation. Density functional theory (DFT) simulations suggest intramolecular hydrogen bonds between the C-5 hydroxyl and the glucose C-3'' hydroxyl, stabilizing the structure.

Conformational Feature Description
Flavonoid core planarity < 5° deviation from coplanarity
Glucose ring conformation $$ ^4C_1 $$ chair
Key hydrogen bonds O5-H···O3'' (2.8 Å)

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

RQZJKRNQAPBBAP-IWLDQSELSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Botanical Extraction Methods

Conventional Solvent Extraction

The most common method for isolating Oroxylin A-7-O-glucoside involves solvent extraction from plant biomass. Key steps include:

  • Plant Material Preparation : Dried bark or roots of Oroxylum indicum or Scutellaria baicalensis are pulverized into fine powder.
  • Primary Extraction : Polar solvents like 70–80% methanol or ethanol are used to solubilize flavonoids. For example, 100 kg of Oroxylum indicum bark powder extracted with 80% methanol yielded 12–15% crude extract.
  • Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate to separate glucuronides from polar impurities. Ethyl acetate fractions from Scutellaria baicalensis yielded 8–10% Oroxylin A-7-O-glucoside.
Table 1: Solvent Extraction Efficiency
Parameter Methanol (80%) Ethanol (70%) Ethyl Acetate
Crude Extract Yield (%) 12–15 10–12 8–10
Purity (HPLC, %) 60–65 55–60 70–75

Advanced Extraction Techniques

Modern methods improve yield and reduce processing time:

  • Ultrasound-Assisted Extraction (UAE) : Sonication at 40 kHz for 30 minutes increased yield by 20% compared to maceration.
  • Accelerated Solvent Extraction (ASE) : At 100°C and 1,500 psi, ASE achieved 95% recovery of Oroxylin A-7-O-glucoside in 15 minutes.
  • Tissue-Smashing Extraction : High-speed homogenization disrupted plant cell walls, releasing intracellular metabolites with 85% efficiency.

Semi-Synthetic Approaches

Baicalin-Based Synthesis

A scalable semi-synthetic route starting from Baicalin (a abundant flavonoid in Scutellaria species) involves three steps:

  • Esterification : Baicalin is treated with methanol and sulfuric acid to form Baicalin methyl ester (91% yield).
  • Methylation : Using dimethyl sulfate and potassium carbonate in DMF, the 6-OH group is selectively methylated to yield Oroxylin A-7-glucuronide methyl ester (89% yield).
  • Acid Hydrolysis : Hydrolysis with concentrated sulfuric acid removes the glucuronide group, producing Oroxylin A-7-O-glucoside (72% yield).
Table 2: Semi-Synthetic Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (%)
Esterification MeOH, H₂SO₄, 80°C, 6 h 91 95
Methylation (CH₃)₂SO₄, K₂CO₃, DMF, 25°C 89 92
Hydrolysis H₂SO₄, H₂O, 100°C, 3 h 72 98

Chemical Glycosylation

Direct glycosylation of Oroxylin A involves:

  • Protecting Group Strategy : The 5-OH and 7-OH groups are protected using trimethylsilyl chloride before glucoside coupling.
  • Koenigs-Knorr Reaction : Reaction with acetobromo-α-D-glucose and silver oxide yields the acetylated glucoside, which is deprotected with NaOH (65% overall yield).

Enzymatic Synthesis

Glycosyltransferase-Mediated Synthesis

Enzymatic methods offer regioselectivity and mild conditions:

  • Enzyme Source : UDP-glucosyltransferases from Bacillus subtilis or recombinant E. coli.
  • Reaction Optimization : At pH 7.5 and 37°C, the conversion rate reached 80% with 10 mM UDP-glucose.
Table 3: Enzymatic vs. Chemical Glycosylation
Parameter Enzymatic Method Chemical Method
Yield (%) 80 65
Selectivity 7-OH only Mixed positions
Reaction Time (h) 24 48

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 columns with acetonitrile/water gradients achieve >99% purity.
  • Counter-Current Chromatography : Ethyl acetate/butanol/water (4:1:5) solvent system separates glucuronides with 90% recovery.

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (DMSO-d6): δ 6.82 (s, H-3), 5.12 (d, J = 7.2 Hz, H-1'').
  • HRMS : [M+H]⁺ at m/z 447.1178 (calc. 447.1182).

Industrial-Scale Production

Cost-Effective Protocols

  • Large-Scale Extraction : 500 L reactors with ethanol recycling reduce solvent costs by 40%.
  • Continuous Chromatography : Simulated moving bed (SMB) systems process 100 kg/day of plant material.

Quality Control Standards

Parameter Specification
Purity (HPLC) ≥98%
Residual Solvents <50 ppm (ethanol, methanol)
Heavy Metals <10 ppm

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations
Method Advantages Limitations
Botanical Extraction Low cost, natural sourcing Low yield (8–15%), seasonal variability
Semi-Synthetic High purity (98%), scalable Toxic reagents (H₂SO₄, (CH₃)₂SO₄)
Enzymatic Eco-friendly, regioselective High enzyme cost, slow kinetics

Chemical Reactions Analysis

Types of Reactions

Oroxylin A-7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Oroxylin A-7-O-glucoside include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of Oroxylin A-7-O-glucoside include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Oroxylin A-7-O-glucoside serves as a model compound for studying flavonoid glucuronides, offering insights into their chemical properties. The compound exhibits significant prolyl oligopeptidase inhibitory activity, which is crucial in modulating several cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt pathways . This modulation is pivotal in the treatment of various diseases, including cancer and inflammation.

Therapeutic Applications

2.1 Cancer Treatment

Numerous studies highlight the anticancer properties of Oroxylin A-7-O-glucoside:

  • Breast Cancer : Oroxylin A has been shown to inhibit glycolysis-dependent proliferation of breast cancer cells by suppressing HIF1α stabilization through SIRT3 activation. In vivo studies demonstrated its effectiveness in reducing tumor growth in transplanted human breast tumors .
  • HSC-3 Cells : Research indicates that Oroxylin A induces apoptosis in HSC-3 cancer cells through DNA breakage and caspase activation, suggesting its potential as an anticancer agent .

2.2 Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway. In models of sepsis, Oroxylin A reduced inflammatory cytokine levels and improved survival rates in endotoxemia-induced mice .

2.3 Neuroprotection

Oroxylin A exhibits neuroprotective properties against oxidative stress and inflammation, making it a candidate for treating neurological disorders. Its ability to modulate signaling pathways involved in neuroinflammation supports its potential therapeutic role .

2.4 Antimicrobial Activity

Recent studies have shown that Oroxylin A suppresses the growth of Toxoplasma gondii, indicating its potential as an antiparasitic agent with low side effects .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that Oroxylin A-7-O-glucoside has favorable absorption characteristics, with significant systemic exposure observed in vivo. The compound's pharmacokinetic profile was assessed using advanced techniques such as ultra-high-performance liquid chromatography, confirming its presence in plasma after administration .

Study Focus Methodology Key Findings
PharmacokineticsUltra-high-performance liquid chromatographyConfirmed systemic exposure post-administration
Anticancer ActivityIn vitro assays on HSC-3 cellsInduced apoptosis via DNA fragmentation
Anti-inflammatory EffectsMouse models of sepsisInhibited TLR4/NF-κB pathway, improved survival rates

Future Directions and Research Opportunities

The diverse applications of Oroxylin A-7-O-glucoside present numerous avenues for future research:

  • Clinical Trials : More extensive clinical trials are needed to validate its efficacy in treating chronic diseases.
  • Mechanistic Studies : Further exploration of its mechanisms at the molecular level can provide deeper insights into its therapeutic potential.
  • Formulation Development : Investigating novel formulations could enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of Oroxylin A-7-O-glucoside involves the inhibition of prolyl oligopeptidase, an enzyme that plays a role in various cellular processes. By inhibiting this enzyme, Oroxylin A-7-O-glucoside can modulate signaling pathways and exert its therapeutic effects. The compound has been shown to affect pathways such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules like TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, and Nrf-2 .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Glycosylation Site Sugar Moiety Key Substituents Natural Source
Oroxylin A-7-O-glucoside C₂₂H₂₂O₁₀ 446.408 7-OH Glucose 6-OCH₃ Oroxylum indicum
Oroxylin A-7-O-glucuronide C₂₂H₂₀O₁₁ 460.1006 7-OH Glucuronic acid 6-OCH₃ Scutellaria baicalensis
Baicalin C₂₁H₁₈O₁₁ 446.36 7-OH Glucuronic acid 6-OH, 5,7-diOH S. baicalensis
Wogonoside C₂₂H₂₀O₁₁ 460.39 7-OH Glucuronic acid 8-OCH₃, 5,7-diOH S. baicalensis
Chrysin-7-O-glucuronide C₂₁H₁₈O₁₀ 446.36 7-OH Glucuronic acid 5,7-diOH S. baicalensis

Key Structural Insights :

  • Sugar Type: Glucuronides (e.g., baicalin, wogonoside) exhibit higher polarity and solubility than glucosides due to the carboxylic acid group in glucuronic acid .
  • Substituent Positions: Oroxylin derivatives are characterized by a methoxy group at C-6, while wogonoside has a methoxy group at C-8 .

Pharmacological Activity Comparison

Key Findings :

  • NFAT Modulation : Oroxylin A-7-O-glucuronide enhances NFAT activity at 40 μM, while baicalein achieves similar effects at lower concentrations (10 μM) .
  • Biphasic Effects: Flavonoids like baicalein and oroxylin A exhibit concentration-dependent dual roles (activation at low doses, inhibition at high doses) in NFAT signaling .
  • Enzyme Inhibition : Oroxylin A-7-O-glucuronide inhibits SHP1/2 phosphatases, critical for T-cell activation, with stronger potency against SHP1 .

Pharmacokinetic Comparison

Table 3: Pharmacokinetic Profiles

Compound Bioavailability Key Metabolic Pathways Tissue Distribution
Oroxylin A-7-O-glucoside Low oral bioavailability (inferred) Hepatic glucuronidation/sulfation Preferential liver accumulation
Oroxylin A-7-O-glucuronide Rapid conjugation Renal excretion High plasma concentration
Baicalin Poor absorption Intestinal hydrolysis to baicalein Liver, intestines
Wogonoside Moderate absorption Conversion to wogonin Wide tissue distribution

Insights :

  • Wine Processing : Traditional processing methods enhance the AUC₀–t of oroxylin A-7-O-glucuronide and related flavones .
  • Species Variability : Pharmacokinetics in beagle dogs show rapid clearance of oroxylin A-7-O-glucuronide compared to its sulfonated derivative .

Biological Activity

Oroxylin A-7-O-glucoside (OA-7-O-glucoside) is a flavonoid glycoside derived from the medicinal plant Oroxylum indicum . It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of OA-7-O-glucoside, supported by research findings and case studies.

Oroxylin A-7-O-glucoside is characterized by its flavonoid structure, which contributes to its biological efficacy. The compound primarily exerts its effects through the inhibition of prolyl oligopeptidase (POP), an enzyme implicated in various cellular processes. By inhibiting POP, OA-7-O-glucoside modulates several important signaling pathways, including:

  • NF-κB
  • MAPK
  • ERK1/2
  • Wnt/β-catenin
  • PTEN/PI3K/Akt

These pathways are crucial in regulating inflammation, cell proliferation, apoptosis, and metastasis in cancer cells .

1. Anticancer Activity

Numerous studies have highlighted the potential of OA-7-O-glucoside as an anti-cancer agent. For instance:

  • Breast Cancer : OA-7-O-glucoside has demonstrated the ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). It reduces tumor mass and volume in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction .
  • Mechanism : The compound reduces oxidative stress under hypoxic conditions by upregulating SIRT3, which leads to destabilization of HIF-α and increased prolyl hydroxylase activity. Additionally, it downregulates NF-κB signaling, which is often activated in cancer progression .

2. Anti-inflammatory Effects

Oroxylin A-7-O-glucoside exhibits potent anti-inflammatory properties:

  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .
  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory profile .

3. Antimicrobial Activity

Research indicates that OA-7-O-glucoside possesses significant antimicrobial properties:

  • Antiviral Activity : Studies have shown that it can suppress the intracellular proliferation of Toxoplasma gondii, a significant pathogen affecting immunocompromised individuals. In vivo studies demonstrated that OA-treated mice exhibited improved survival rates compared to controls .

4. Antioxidant Properties

The antioxidant capacity of OA-7-O-glucoside has been well-documented:

  • Lipid Peroxidation Prevention : It has been shown to prevent FeSO4-induced lipid peroxidation in liver homogenates, indicating strong cytoprotective effects against oxidative damage .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of OA on breast cancer cell lines. Results indicated that treatment with OA led to a significant reduction in cell viability and migration. The study concluded that OA could be a promising candidate for breast cancer therapy due to its ability to target multiple pathways involved in tumor progression .

Case Study 2: Anti-Toxoplasma Activity

In a preclinical model using mice infected with Toxoplasma gondii, treatment with OA resulted in a marked reduction in parasite load and improved survival rates. This study highlighted the potential of OA as an alternative therapeutic agent against parasitic infections, particularly for patients with compromised immune systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Oroxylin A-7-O-glucoside, it is useful to compare it with other flavonoids:

CompoundMain ActivityUnique Mechanism
Oroxylin AAnti-cancerInhibition of prolyl oligopeptidase
BaicalinAnti-inflammatoryModulation of NF-κB signaling
WogonosideAntioxidantROS scavenging
Chrysin-7-O-glucuronideAntimicrobialDisruption of bacterial cell membranes

Oroxylin A-7-O-glucoside stands out due to its specific enzyme inhibitory activity and broad spectrum of biological effects.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Oroxylin A-7-O-glucoside in plant extracts?

To ensure accurate identification and quantification, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • HPLC with UV/ELSD detection : Use reverse-phase C18 columns and mobile phases containing acetic acid-acetonitrile gradients for baseline separation of flavone glucosides like Oroxylin A-7-O-glucoside. UV detection at 280–330 nm is optimal for flavones .
  • Mass spectrometry (MS) : Electrospray ionization (ESI)-MS in negative ion mode can confirm the molecular ion ([M-H]⁻ at m/z 445) and fragmentation patterns. High-resolution MS (HRMS) aids in distinguishing isobaric compounds .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for structural elucidation, particularly to differentiate between 7-O-glucoside and 7-O-glucuronide derivatives .

Q. How should Oroxylin A-7-O-glucoside be stored to maintain stability in laboratory settings?

  • Storage conditions : Store in airtight, light-protected containers at –20°C for long-term stability. Solutions should be prepared fresh or aliquoted and frozen (–20°C) to avoid hydrolysis, with a maximum storage period of 2 weeks .
  • Handling : Avoid repeated freeze-thaw cycles. Lyophilized powders are stable at 4°C for short-term storage if desiccated .

Advanced Research Questions

Q. What experimental designs are effective for studying Oroxylin A-7-O-glucoside’s enzyme inhibition mechanisms (e.g., prolyl oligopeptidase)?

  • Enzyme inhibition assays : Use recombinant prolyl oligopeptidase (POP) in fluorometric assays with substrates like Z-Gly-Pro-AMC. Oroxylin A-7-O-glucoside (100 µM) inhibits ~34% of POP activity, requiring dose-response curves (e.g., 10–200 µM) to calculate IC₅₀ values .
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) can model interactions between Oroxylin A-7-O-glucoside and enzyme active sites. Compare with analogs (e.g., baicalin) to identify critical functional groups .

Q. How can researchers resolve contradictions in reported bioactivity data for Oroxylin A-7-O-glucoside?

  • Source variability : Bioactivity may differ due to plant extraction methods (e.g., Scutellaria racemosa vs. S. baicalensis). Standardize starting material using markers like baicalin and wogonoside .
  • Metabolite interference : In vivo studies must distinguish between the glucoside and its aglycone (oroxylin A). Use HPLC-DAD-ESI-MS to detect metabolites in serum, as aglycones exhibit distinct pharmacokinetic profiles .

Q. What methodologies are used to determine pharmacokinetic parameters of Oroxylin A-7-O-glucoside in animal models?

  • Plasma extraction : Protein precipitation with acetonitrile or methanol followed by SPE (solid-phase extraction) improves recovery rates (~85–95%) .
  • LC-MS/MS quantification : Validate assays for precision (RSD <15%), accuracy (80–120%), and stability (freeze-thaw, short-term). Key parameters include Cmax , Tmax , and AUC .
  • Tissue distribution : Use radiolabeled tracers (e.g., ¹⁴C) or imaging mass spectrometry to track accumulation in target organs .

Methodological Challenges and Solutions

Q. How can Oroxylin A-7-O-glucoside be differentiated from structurally similar flavones (e.g., wogonoside) in complex mixtures?

  • Chromatographic separation : Optimize HPLC gradients with 1% acetic acid-acetonitrile to resolve co-eluting peaks. For example, Oroxylin A-7-O-glucoside elutes later than wogonoside due to its methoxy group .
  • MS/MS fragmentation : Key fragments include m/z 269 (aglycone) and m/z 175 (glucuronide loss), contrasting with wogonoside’s m/z 284 aglycone .

Q. What strategies improve the yield of Oroxylin A-7-O-glucoside during plant extraction?

  • Enzyme-assisted extraction : Use cellulase or pectinase to hydrolyze plant cell walls, increasing yield by 20–30% compared to traditional ethanol extraction .
  • Biosynthesis optimization : Overexpress UDP-glucosyltransferases in Scutellaria cell cultures to enhance glucoside production .

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